
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
The compound "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied extensively.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Another example is the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which involved cyclization, reduction, and subsequent reactions with different arylisocyanates, arylisothiocyanates, or arylsulfonyl chlorides . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction studies, which revealed the triclinic crystal system and specific unit cell parameters . The molecular structure is typically stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, Schiff base ligands derived from pyrazole compounds can exhibit tautomeric equilibria between phenol-imine and keto-amine forms, which can be studied using UV-vis absorption spectra . The reactivity of pyrazole derivatives with metal ions has also been explored, as seen in the formation of pyrazolate rhodium(I) complexes and the use of a diarylethene containing a pyrazole moiety as a fluorescent chemosensor for metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their potential applications. For example, the diarylethene with a pyrazole moiety exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions . The solubility of pyrazole ligands in polar solvents like water is also an important property, as demonstrated by water-soluble pyrazolate rhodium(I) complexes . Thermal analysis of pyrazole compounds can provide insights into their decomposition patterns, which is essential for understanding their stability .
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Hayvalı, Unver, and Svoboda (2010) explored the synthesis of Schiff base ligands related to 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, focusing on their spectroscopic, spectrophotometric, and crystallographic properties. They highlighted the tautomeric equilibria and crystal structure of these compounds, emphasizing their significance in the field of chemical synthesis and structural analysis (Hayvalı, Unver, & Svoboda, 2010).
Medicinal Chemistry and Biological Applications
- Keche et al. (2012) synthesized novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives containing 3,4-dimethoxyphenyl groups. These compounds demonstrated promising anti-inflammatory activity and antimicrobial properties, highlighting the potential medicinal applications of derivatives of this compound (Keche et al., 2012).
Organic and Green Chemistry
- Ghaedi et al. (2015) reported an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using pyrazole-5-amine derivatives. This synthesis process aligns with the principles of green chemistry, providing a pathway for the creation of new N-fused heterocycles (Ghaedi et al., 2015).
Photophysical and Chemosensory Research
- Khan (2020) conducted a multi-step synthesis of a novel pyrazoline heterocyclic D-π-A chromophore, demonstrating its application as a fluorescent chemosensor for Fe3+ metal ion detection. This research showcases the potential of this compound derivatives in the field of photophysical studies and chemosensory applications (Khan, 2020).
Organic Synthesis and Chemical Reactions
- Petrov, Kasatochkin, and Selivanov (2015) explored the synthesis of regioisomeric 4-amino- and 6-amino-3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles, providing insights into the reactivity and synthesis pathways of pyrazol-5-amine derivatives. Their work contributes to the understanding of organic synthesis involving pyrazole compounds (Petrov, Kasatochkin, & Selivanov, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, suggesting potential implications in neurotransmitter regulation . Additionally, this compound may interact with mitochondrial complex I, indicating a role in cellular respiration and energy production . These interactions highlight the compound’s potential influence on metabolic pathways and cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine and other neurotransmitters . This compound can modulate gene expression, potentially affecting the synthesis of proteins involved in neurotransmission and cellular metabolism. Furthermore, its impact on cellular metabolism includes alterations in energy production and oxidative stress responses, which can affect overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines such as dopamine . This inhibition can result in enhanced neurotransmitter signaling and altered mood and behavior. Additionally, the compound’s interaction with mitochondrial complex I suggests a role in modulating cellular energy production and oxidative stress responses . These molecular interactions underscore the compound’s potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have distinct biological activities . Long-term exposure to the compound can lead to sustained alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter signaling and improve cognitive function . At higher doses, it may exhibit toxic effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its interaction with monoamine oxidase and mitochondrial complex I suggests a role in neurotransmitter metabolism and energy production . Additionally, the compound may influence metabolic flux and metabolite levels, further affecting cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBIFQXFFDGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402335 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208519-08-8 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208519-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


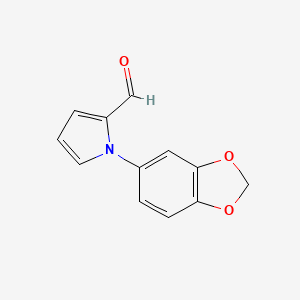
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
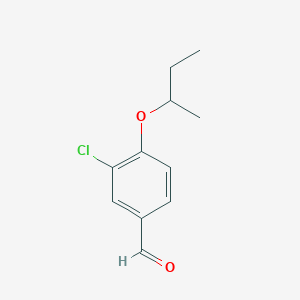
![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
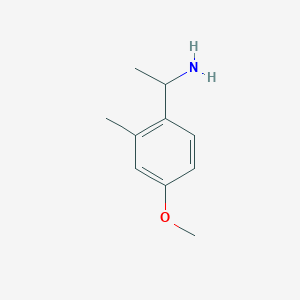
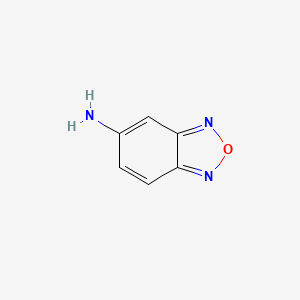
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
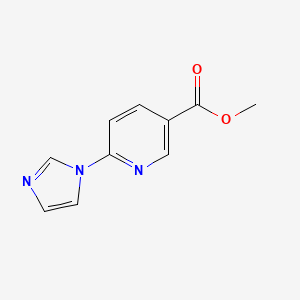

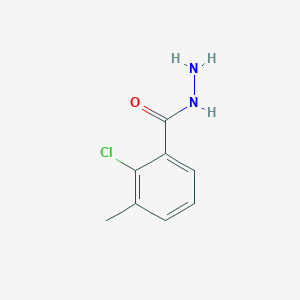


![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)